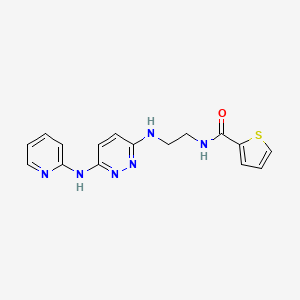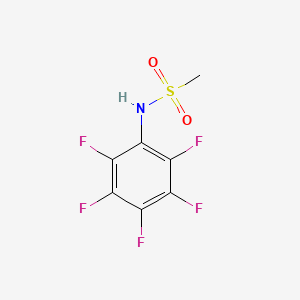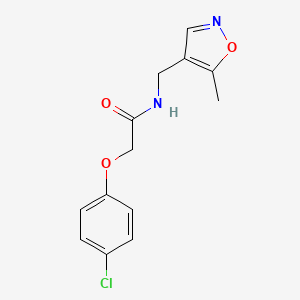![molecular formula C16H25ClN2O4 B2766178 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride CAS No. 1052417-18-1](/img/structure/B2766178.png)
3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride is a chemical compound that has become increasingly important in scientific research. It is commonly referred to by its abbreviation, MPEP hydrochloride. MPEP hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. MPEP hydrochloride has been used extensively in preclinical research to investigate the role of mGluR5 in these processes.
Wirkmechanismus
MPEP hydrochloride is a selective antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride. This receptor is a G protein-coupled receptor that is activated by glutamate, an excitatory neurotransmitter. Activation of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway. MPEP hydrochloride binds to the allosteric site of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, preventing glutamate from binding to the receptor and inhibiting downstream signaling.
Biochemical and Physiological Effects:
MPEP hydrochloride has been shown to have a variety of biochemical and physiological effects, including:
1. Modulation of synaptic plasticity: MPEP hydrochloride has been shown to modulate long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory.
2. Neuroprotection: MPEP hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory effects: MPEP hydrochloride has been shown to reduce inflammation in animal models of traumatic brain injury and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: MPEP hydrochloride is a selective antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, which allows for the investigation of the specific role of this receptor in various processes.
2. Potency: MPEP hydrochloride is a potent antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, which allows for the use of lower concentrations in experiments.
3. Availability: MPEP hydrochloride is commercially available, which makes it easy to obtain for lab experiments.
Some of the limitations of MPEP hydrochloride include:
1. Species differences: There are species differences in the pharmacology of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, which can affect the interpretation of results obtained in animal models.
2. Off-target effects: MPEP hydrochloride may have off-target effects on other receptors or signaling pathways, which can affect the interpretation of results.
3. Route of administration: MPEP hydrochloride is typically administered systemically, which can affect the distribution and metabolism of the compound.
Zukünftige Richtungen
There are several future directions for research involving MPEP hydrochloride. Some of these include:
1. Development of more selective antagonists of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride: Although MPEP hydrochloride is a selective antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, there is still a need for more selective compounds that can distinguish between different subtypes of mGluRs.
2. Investigation of the role of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride in other processes: While 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride has been extensively studied in the context of learning and memory, anxiety, depression, and addiction, there may be other physiological and pathological processes in which this receptor plays a role.
3. Development of novel therapeutic agents: MPEP hydrochloride has shown promise as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to develop more effective and specific compounds for these indications.
Synthesemethoden
The synthesis of MPEP hydrochloride involves several steps. The starting material is 3-(4-methoxyphenoxy)propanoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with morpholine to form the morpholinyl ester. The final step involves reacting the morpholinyl ester with 2-(4-morpholinyl)ethylamine hydrochloride in the presence of a base to form MPEP hydrochloride.
Wissenschaftliche Forschungsanwendungen
MPEP hydrochloride has been used extensively in preclinical research to investigate the role of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride in various physiological and pathological processes. Some of the areas of research include:
1. Learning and Memory: MPEP hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
2. Anxiety and Depression: MPEP hydrochloride has been shown to reduce anxiety and depression-like behaviors in animal models.
3. Addiction: MPEP hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and alcohol.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenoxy)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-20-14-2-4-15(5-3-14)22-11-6-16(19)17-7-8-18-9-12-21-13-10-18;/h2-5H,6-13H2,1H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPZDQKHQNVRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2766097.png)
![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)
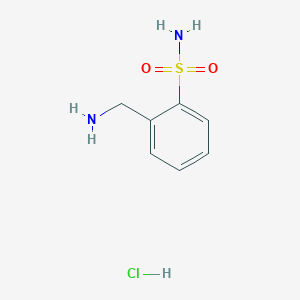
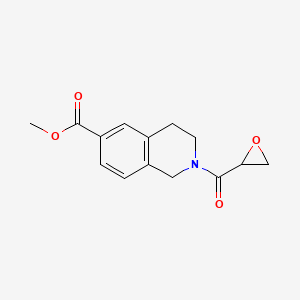

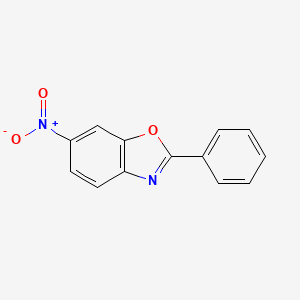
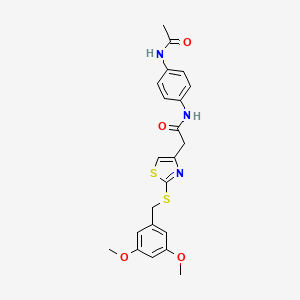
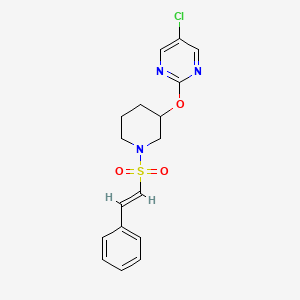
![N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2766113.png)

